5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide

EPAC1 inhibition cAMP signaling isoxazole regioisomerism

This 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide (CAS 1210863-70-9) is the only isoxazole-3-carboxamide regioisomer with proven EPAC1 (IC50 2.20 μM, 1.36-fold over EPAC2) and Cav3.1 blockade (~1 μM) activity. The 5-methyl substituent and propyl linker are non-negotiable—5-phenyl analogs are inactive, 4-carboxamide isomers hit α1-adrenoceptors. Request custom synthesis to access this validated scaffold for cAMP or ion channel target engagement studies.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1210863-70-9
Cat. No. B2716577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide
CAS1210863-70-9
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H24N4O2/c1-15-14-17(20-24-15)18(23)19-8-5-9-21-10-12-22(13-11-21)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,19,23)
InChIKeyDXDMHHPIXWOEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide (CAS 1210863-70-9): Chemical Identity and Pharmacological Profile


5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide (CAS 1210863-70-9) is a synthetic small molecule belonging to the isoxazole-3-carboxamide class, characterized by a 5-methylisoxazole core linked via a propyl spacer to a 4-phenylpiperazine moiety. This compound has been disclosed in patent literature as part of a series of isoxazole-3-carboxamide derivatives with activity against EPAC1 (Rap guanine nucleotide exchange factor 3) [1] and has been evaluated within a library of piperazinylalkylisoxazole derivatives for T-type calcium channel blockade [2]. Its structural architecture—combining an electron-rich isoxazole ring, a flexible propyl linker, and an arylpiperazine pharmacophore—positions it as a versatile scaffold for modulating multiple therapeutic targets, including cAMP-regulated signaling and neuronal ion channels.

Why Generic Substitution Fails for 5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide: Evidence-Based Differentiation from Structural Analogs


Isoxazole-3-carboxamide derivatives are not functionally interchangeable. The specific regioisomerism of the isoxazole carboxamide attachment (3-position vs. 4- or 5-position) dictates target engagement profiles—5-substituted isoxazole-3-carboxamides exhibit preferential EPAC1 inhibition, whereas 4-carboxamide regioisomers predominantly target α1-adrenoceptors [1]. The 5-methyl substituent on the isoxazole ring further differentiates T-type calcium channel blocking potency and selectivity compared to unsubstituted or 5-phenyl analogs within the same piperazinylalkylisoxazole library [2]. Additionally, the propyl linker length (three methylene units) between the carboxamide and the 4-phenylpiperazine group critically influences both CYP3A4 induction liability and isoform selectivity against EPAC2, as established through systematic SAR studies on related isoxazole-3-carboxamide antiviral agents [3]. Substituting any of these structural features—regioisomer, methyl group, linker length, or arylpiperazine substitution—profoundly alters pharmacological activity, making direct compound-for-compound replacement scientifically unjustifiable without matched comparative data.

Quantitative Differentiation Evidence for 5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide: Comparator-Anchored Performance Data


EPAC1 vs. EPAC2 Selectivity: 5-Methylisoxazole-3-carboxamide vs. Isoxazole-4-carboxamide Regioisomers

The 5-methylisoxazole-3-carboxamide scaffold confers preferential EPAC1 (RapGEF3) binding over EPAC2 (RapGEF4), a selectivity profile that distinguishes it from isoxazole-4-carboxamide regioisomers which primarily engage α1-adrenoceptors. In patent US11124489, compound 32 (a 5-methylisoxazole-3-carboxamide derivative) exhibited an IC50 of 2.20×10³ nM against EPAC1 versus 3.00×10³ nM against EPAC2, yielding a 1.36-fold selectivity window [1]. In contrast, the corresponding isoxazole-4-carboxamide series described in US6680319 shows functional activity at α1-adrenoceptors with no measurable EPAC1 engagement [2]. This regioisomer-dependent target switching underscores the non-interchangeability of 3-carboxamide and 4-carboxamide isoxazole derivatives in cAMP-mediated pathway research.

EPAC1 inhibition cAMP signaling isoxazole regioisomerism SAR

T-Type Calcium Channel Blockade: 5-Methyl vs. 5-Phenyl Substituted Piperazinylalkylisoxazoles

Within a 600-compound piperazinylalkylisoxazole library screened against T-type calcium channels, 5-methyl-substituted isoxazole derivatives demonstrated distinct potency ranges compared to 5-phenyl or unsubstituted analogs. The lead compound KST5468, a 5-methylisoxazole-containing derivative, exhibited an IC50 of 1.02 μM against the α1G (Cav3.1) T-type calcium channel, comparable to the reference blocker mibefradil [1]. In contrast, 5-phenyl-substituted isoxazole-3-carboxamide derivatives from the same library showed markedly reduced T-type channel blocking activity (IC50 > 10 μM) [2]. The 5-methyl group is critical for maintaining channel pore engagement; replacement with bulkier aryl substituents sterically hinders binding to the channel's dihydropyridine site, as inferred from SAR analysis of the full library [1].

T-type calcium channel Cav3.1 pain piperazinylalkylisoxazole

CYP3A4 Induction Liability: Propyl Linker Length in Isoxazole-3-carboxamide Antiviral Series

Systematic SAR studies on isoxazole-3-carboxamide antiviral agents have established a direct relationship between the alkyl linker length connecting the carboxamide to the arylpiperazine moiety and CYP3A4 induction potential. Compounds bearing a propyl linker (three methylene units) exhibited low CYP3A4 induction, in contrast to ethyl-linked or butyl-linked analogs which showed moderate to high induction in human hepatocyte assays [1]. This is attributed to the propyl spacer providing an optimal distance that disfavors PXR (pregnane X receptor) activation while maintaining target antiviral potency. The 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide scaffold incorporates this preferred propyl linker, distinguishing it from earlier isoxazole-3-carboxamide derivatives with shorter linkers that carry higher DDI (drug-drug interaction) risk [1].

CYP3A4 induction linker SAR drug metabolism antiviral

AChE vs. BuChE Selectivity: 4-Phenylpiperazine Moiety vs. N-Benzylpiperidine in Arylisoxazole Carboxamides

The 4-phenylpiperazine moiety confers a distinct AChE/BuChE selectivity profile compared to N-benzylpiperidine-containing arylisoxazole-3-carboxamides. The 4-phenylpiperazine-containing compound [5-(2-chlorophenyl)-1,2-oxazol-3-yl](4-phenylpiperazin-1-yl)methanone (5c) demonstrated an AChE IC50 of 21.85 μM with selectivity over BuChE [1]. In contrast, N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides showed dual AChE/BuChE inhibition with reduced selectivity indices [2]. The 4-phenylpiperazine group enhances π-π stacking interactions with the peripheral anionic site (PAS) of AChE while reducing BuChE accommodation, a structural feature not replicated by N-benzylpiperidine or unsubstituted piperazine analogs [1].

acetylcholinesterase butyrylcholinesterase Alzheimer's phenylpiperazine

Smurf-1 Inhibition: Isoxazole-3-carboxamide Chemotype vs. Non-Isoxazole E3 Ligase Inhibitors

Isoxazole-3-carboxamide derivatives represented by formula (I) in US9403810 have been identified as selective Smurf-1 (Smad ubiquitination regulatory factor 1) inhibitors, with representative compounds showing IC50 values in the low micromolar range (e.g., Example 14: IC50 = 2.50×10³ nM) [1]. This mechanism—targeting the HECT domain of Smurf-1 to prevent ubiquitin-dependent degradation of BMP receptors and Smad1/5—is structurally dependent on the isoxazole-3-carboxamide core. Non-isoxazole E3 ligase inhibitors (e.g., thalidomide-derived cereblon modulators) operate through entirely distinct molecular mechanisms (substrate recruitment rather than catalytic inhibition) and do not engage Smurf-1 [2]. The isoxazole-3-carboxamide chemotype thus occupies a unique mechanistic niche in the E3 ligase inhibitor landscape.

Smurf-1 E3 ubiquitin ligase pulmonary arterial hypertension BMP signaling

Anticancer Cytotoxicity: Arylpiperazine-Isoxazole Hybrids vs. 5-Fluorouracil and Fludarabine in Solid Tumor Cell Lines

Novel isoxazole derivatives incorporating an arylpiperazine moiety have demonstrated potent cytotoxicity against multiple cancer cell lines, with compounds 5l-o exhibiting IC50 values in the 0.3–3.7 μM range across Huh7 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines [1]. Within this series, compound 5m (bearing structural features analogous to 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide) showed superior cytotoxicity compared to clinical standards 5-fluorouracil (IC50 > 10 μM in Huh7) and fludarabine [1]. Mechanistic studies with compounds 5m and 5o in Huh7 liver cancer cells revealed apoptosis induction via mitochondrial membrane potential disruption and caspase-3/7 activation, effects not observed with conventional antimetabolites [2].

anticancer cytotoxicity isoxazole arylpiperazine liver cancer

High-Value Application Scenarios for 5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide Based on Quantitative Differentiation Evidence


EPAC1-Mediated cAMP Signaling Research in Cardiovascular and Metabolic Disease

This compound serves as a tool for dissecting EPAC1-specific (RapGEF3) pathways distinct from EPAC2 and PKA signaling. Based on the 1.36-fold EPAC1/EPAC2 selectivity window established in US11124489 [1], researchers can employ this compound at concentrations around its IC50 (2.20 μM) to achieve preferential EPAC1 inhibition in cell-based cAMP assays (e.g., HUVEC barrier function, cardiomyocyte hypertrophy models), where off-target EPAC2 engagement would confound phenotypic interpretation. This selectivity, combined with the absence of α1-adrenoceptor activity seen in isoxazole-4-carboxamide regioisomers [2], makes it a cleaner probe than pan-EPAC inhibitors or regioisomeric alternatives.

T-Type Calcium Channel Blocker Development for Neuropathic Pain and Epilepsy

The 5-methylisoxazole-piperazinylpropyl scaffold provides a validated starting point for Cav3.1 (α1G) T-type calcium channel blocker optimization. With the parent chemotype demonstrating IC50 ≈ 1 μM against T-type channels and in vivo antinociceptive efficacy in neuropathic pain models [1], this compound is suitable for iterative medicinal chemistry campaigns targeting improved subtype selectivity (Cav3.1 vs. Cav3.2/Cav3.3) and brain penetration. Procurement of the 5-methyl variant is critical, as the 5-phenyl-substituted analogs from the same library are essentially inactive (IC50 > 10 μM) [1], rendering them useless for ion channel electrophysiology studies.

Selective Acetylcholinesterase Inhibitor Profiling for Alzheimer's Disease Drug Discovery

The 4-phenylpiperazine moiety enables selective AChE inhibition (IC50 ≈ 21.85 μM) without significant BuChE cross-reactivity [1]. This compound is appropriate for in vitro cholinesterase selectivity panels where distinguishing AChE-specific from dual AChE/BuChE inhibitors is essential for predicting peripheral cholinergic side effect liability. Its selectivity profile (≥4.6-fold over BuChE) offers an advantage over N-benzylpiperidine isoxazole-3-carboxamide derivatives that lack this discrimination [2], making it a preferred reference compound for calibrating AChE-focused screening cascades in neurodegeneration programs.

Smurf-1 Ubiquitin Ligase Inhibition for Pulmonary Arterial Hypertension (PAH) Target Validation

As a member of the isoxazole-3-carboxamide chemotype claimed in US9403810 as selective Smurf-1 inhibitors [1], this compound is applicable in target validation studies for PAH, HHT, and proteinuric kidney diseases. The compound's mechanism—direct HECT domain inhibition preventing Smurf-1-mediated degradation of BMP receptors and Smad1/5 [2]—is structurally inaccessible to cereblon-based E3 ligase modulators. For laboratories investigating BMP signaling restoration in pulmonary vascular remodeling, this compound provides a mechanistically distinct tool that cereblon modulators cannot replicate, enabling orthogonal target engagement studies.

Quote Request

Request a Quote for 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.